Rhododendrol

Overview

Description

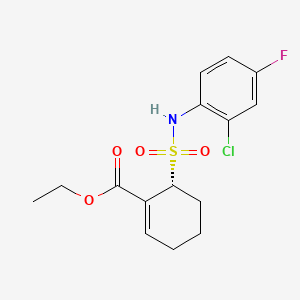

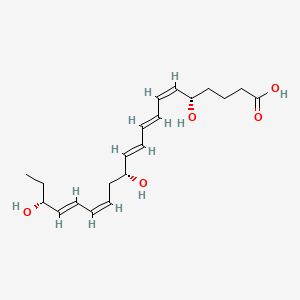

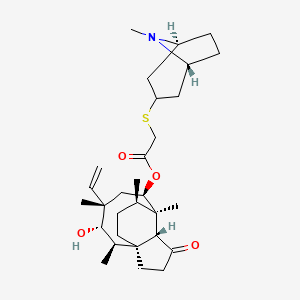

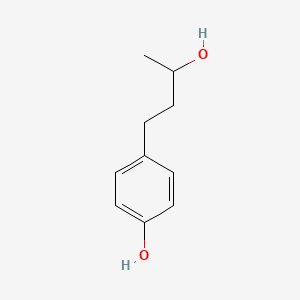

Rhododendrol, also known as 4-[(3R)-3-hydroxybutyl]phenol, is an organic compound with the formula C10H14O2 . It is a naturally occurring ingredient present in many plants, such as the Rhododendron . The phenolic compound was first developed in 2010 as a tyrosinase inhibitor for skin-lightening cosmetics .

Synthesis Analysis

Rhododendrol can be synthesized in several ways. One method involves six steps from benzaldehyde, with key reactions including aldol condensation and trichloroacetimidate glycosylation . Another approach uses W110A Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (W110A TeSADH), an (S)-specific mutant of TeSADH .Molecular Structure Analysis

Rhododendrol has a para-substituted structure and one chiral center . Its molecular formula is C10H14O2 .Chemical Reactions Analysis

Rhododendrol can react with thiols (R-SH) to form R-SH adducts . It was also found that rhododendrol was reduced to hydroxyl-rhododendrol in human liver microsomes and cytosol .Physical And Chemical Properties Analysis

Rhododendrol is a white solid powder with a density of 1.1±0.1 g/cm3 . It has a melting point of 68-71 °C and a boiling point of 315.4±17.0 °C at 760 mmHg .Scientific Research Applications

Pathogenesis Comparison of Leukoderma Induced by Rhododendrol and Vitiligo

- Leukoderma Induced by Rhododendrol : Rhododendrol, used as a skin-whitening component, has been reported to induce leukoderma, termed rhododenol-induced leukoderma (RIL). A study compared the pathogenesis of RIL with vitiligo, providing insights into their differing mechanisms. (Tsutsumi et al., 2019)

Melanocyte Cytotoxicity and Hydroxyl Radicals

- Hydroxyl Radicals and Melanocyte Cytotoxicity : Research has shown that rhododendrol can be transformed by tyrosinase to hydroxyl-rhododendrol, which is cytotoxic to melanocytes. The study explored the relationship between hydroxyl radical generation and melanocyte cytotoxicity induced by rhododendrol, highlighting the role of oxidative stress in this process. (Gabe et al., 2018)

T-Cell Responses in Rhododendrol-Induced Leukoderma

- Autoimmune Aspects of Rhododendrol-Induced Leukoderma : A study tested the hypothesis that rhododendrol-induced leukoderma might be an autoimmune disorder, examining T-cell responses to tyrosinase-derived self-peptides in patients affected by this condition. (Takagi et al., 2015)

Clinical Findings and Treatment Approaches

- Treatment and Management of Rhododendrol-Induced Leukoderma : Investigating various treatments for rhododendrol-induced leukoderma, this study evaluated the efficacy of different therapeutic approaches such as ultraviolet light therapy and oral vitamin D3. It also provided guidance on the use of self-tanning and skin-whitening agents. (Matsunaga et al., 2021)

Role of Glutathione in Melanocyte Survival

- Glutathione's Role in Melanocyte Survival Post Rhododendrol Exposure : This research found that the survival of melanocytes after exposure to rhododendrol depends significantly on the levels of cellular glutathione. Enhancing glutathione levels may help in repigmentation and prevent leukoderma. (Kondo et al., 2016)

Clinical Analysis of Rhododendrol-Induced Leukoderma Cases

- Epidemiological Analysis of Leukoderma Cases : A study analyzing 149 cases of rhododendrol-induced leukoderma provided insights into patient-specific factors affecting depigmentation and repigmentation, as well as the development of vitiligo vulgaris. (Yoshikawa et al., 2017)

Immunohistochemical Analysis of Leukoderma Cases

- Pathomechanism of Aggravated Cases of Rhododendrol-Induced Leukoderma : An immunohistochemical study compared improved and aggravated cases of RD-induced leukoderma, examining the expression of certain enzymes and proteins, to understand the pathomechanism of aggravated cases. (Yasuda et al., 2020)

Mechanism of Action

Target of Action

The primary target of Rhododendrol is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for the color of skin, hair, and eyes .

Mode of Action

Rhododendrol interacts with tyrosinase and competes with tyrosine for hydroxylation . This interaction interferes with melanin synthesis, leading to a reduction in melanin production . In addition, Rhododendrol is metabolized via tyrosinase-catalyzed oxidation .

Biochemical Pathways

The interaction of Rhododendrol with tyrosinase affects the melanogenesis pathway . Specifically, Rhododendrol inhibits the conversion of tyrosine to melanin, thereby reducing melanin production . This results in a lightening effect on the skin.

Result of Action

The primary result of Rhododendrol’s action is a reduction in melanin production, leading to skin lightening . In some cases, rhododendrol has been associated with skin depigmentation, a condition known as rhododendrol-induced leukoderma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rhododendrol. For instance, altitude-related environmental factors can shape the phenotypic characteristics and chemical profile of Rhododendron, the plant from which Rhododendrol is derived . .

Safety and Hazards

Future Directions

Understanding the pathophysiology of rhododendrol-induced leukoderma helps not only elucidate the mechanisms of non-segmental vitiligo onset and progression, but also suggests prevention and treatment . Several agents have potential as novel treatments, based on the mechanism underlying RD development .

properties

IUPAC Name |

4-(3-hydroxybutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867834 | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxybutyl)phenol | |

CAS RN |

69617-84-1 | |

| Record name | 4-Hydroxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69617-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069617841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-hydroxyphenyl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODODENDROL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QWN45UL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.